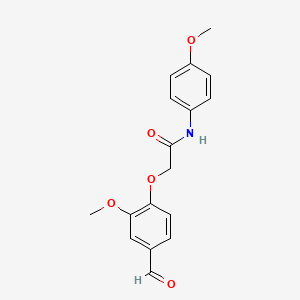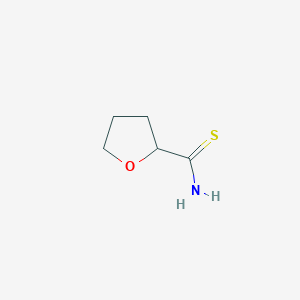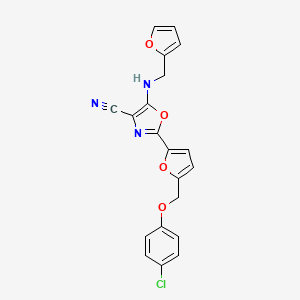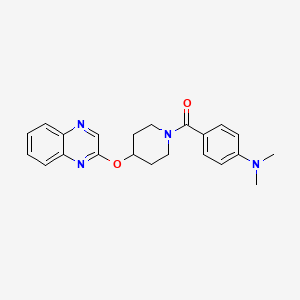![molecular formula C25H27N5O2S B2764907 N-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1359445-60-5](/img/structure/B2764907.png)
N-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with a pyrazolo[4,3-d]pyrimidin core, which is a type of heterocyclic aromatic organic compound. It also contains a sulfanyl group attached to an acetamide moiety, and a benzyl group .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, its stereochemistry, and its electronic structure. This would typically be done using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on various factors like the electron density around different atoms, the presence of functional groups, and steric effects. For instance, the pyrazolo[4,3-d]pyrimidin core might be involved in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These might include its solubility in different solvents, its melting and boiling points, its optical activity, and its stability under various conditions .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Compounds related to the one mentioned are synthesized for their potential antitumor activities. For example, pyrazolo[3,4-d]pyrimidine analogues have been prepared, showing in vitro cell growth inhibitory activity, highlighting their relevance in cancer research and potential therapeutic applications (Taylor & Patel, 1992).
Antibacterial Evaluation
Novel heterocyclic compounds containing sulfonamido moieties have been synthesized with the aim to serve as antibacterial agents. These compounds exhibit significant antibacterial activity, making them important for the development of new antimicrobial therapies (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial and Insecticidal Potential
Research into pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation has shown both insecticidal and antibacterial potential, demonstrating the broad spectrum of biological activities these compounds can exhibit (Deohate & Palaspagar, 2020).
Crystal Structures Analysis
Studies on the crystal structures of related compounds provide insights into their molecular configurations and potential interactions with biological targets, crucial for drug design and the understanding of mechanism of action (Subasri et al., 2016).
Antitumor Derivatives Exploration
Exploration into novel antitumor acetamide, pyrrole, and pyrrolopyrimidine derivatives, among others, containing a pyrazole moiety to evaluate antitumor activity, illustrates the compound's relevance in discovering new cancer treatments (Alqasoumi et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-3-30-23-22(18(2)28-30)27-25(29(24(23)32)15-14-19-10-6-4-7-11-19)33-17-21(31)26-16-20-12-8-5-9-13-20/h4-13H,3,14-17H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHTIISDLPIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764829.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2764832.png)
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2764833.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2764834.png)
![N-[2-[(4-Hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2764836.png)
![2-Ethyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764838.png)


![N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B2764841.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2764842.png)


![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764846.png)